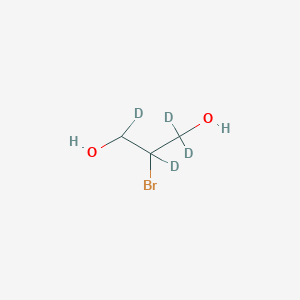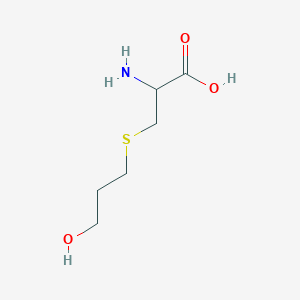
S-(3-Hydroxypropyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Hydroxypropyl)cysteine: is an organic compound that belongs to the class of n-acyl-l-alpha-amino acids. It is a metabolite of acrolein, a highly reactive unsaturated aldehyde. This compound is known for its role in detoxification processes in the human body, particularly in the metabolism of volatile organic compounds (VOCs) such as acrolein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxypropyl)cysteine typically involves the reaction of L-cysteine with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of cysteine attacks the carbon atom of 3-chloropropanol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: S-(3-Hydroxypropyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield thiols or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, S-(3-Hydroxypropyl)cysteine is used as a model compound to study the detoxification pathways of VOCs. It is also employed in the synthesis of other complex molecules .
Biology: In biological research, this compound is used to investigate the metabolic pathways of acrolein and other VOCs. It serves as a biomarker for exposure to these compounds .
Medicine: In medicine, this compound is studied for its potential role in mitigating the toxic effects of acrolein and other harmful VOCs. It is also explored for its antioxidant properties .
Industry: In the industrial sector, this compound is used in the development of detoxification agents and in the synthesis of pharmaceuticals .
Mechanism of Action
S-(3-Hydroxypropyl)cysteine exerts its effects primarily through its role in detoxification pathways. It reacts with acrolein and other electrophilic compounds to form less toxic conjugates that can be excreted from the body. The molecular targets include enzymes involved in the metabolism of VOCs, such as aldehyde dehydrogenase and aldo-keto reductase .
Comparison with Similar Compounds
- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine
- N-Acetyl-S-(2-cyanoethyl)-L-cysteine
- N-Acetyl-S-(benzyl)-L-cysteine
- N-Acetyl-S-(n-propyl)-L-cysteine
Uniqueness: S-(3-Hydroxypropyl)cysteine is unique due to its specific role in the detoxification of acrolein, a highly toxic VOC. Its structure allows it to effectively neutralize acrolein and other similar compounds, making it a valuable biomarker for exposure to these harmful substances .
Properties
IUPAC Name |
2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINWYTAUPKOPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860108 |
Source


|
| Record name | S-(3-Hydroxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)

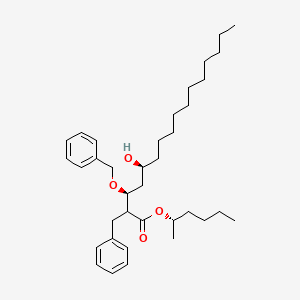
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
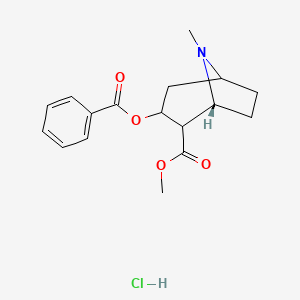
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
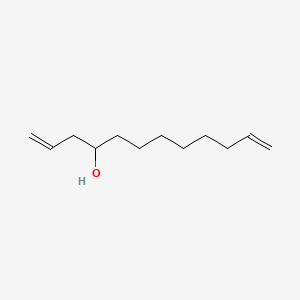
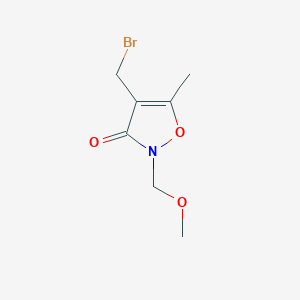
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
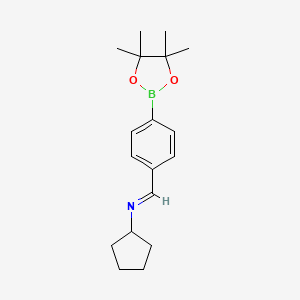
![[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)
